E3 Ligase Ligand-linker Conjugate 105

Catalog No.
S12851939
CAS No.
M.F
C27H35N5O5
M. Wt
509.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 Ligase Ligand-linker Conjugate 105

Product Name

E3 Ligase Ligand-linker Conjugate 105

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-5-[2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-2,7-diazaspiro[3.4]octan-7-yl]isoindole-1,3-dione

Molecular Formula

C27H35N5O5

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C27H35N5O5/c33-12-11-29-8-5-18(6-9-29)14-30-15-27(16-30)7-10-31(17-27)19-1-2-20-21(13-19)26(37)32(25(20)36)22-3-4-23(34)28-24(22)35/h1-2,13,18,22,33H,3-12,14-17H2,(H,28,34,35)/t22-/m0/s1

InChI Key

IAENERKJXQYWBP-QFIPXVFZSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC5(C4)CN(C5)CC6CCN(CC6)CCO

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC5(C4)CN(C5)CC6CCN(CC6)CCO

E3 Ligase Ligand-linker Conjugate 105 is a specialized compound designed for use in the field of targeted protein degradation, particularly within the context of proteolysis-targeting chimeras (PROTACs). This compound acts as a ligand for the cereblon E3 ubiquitin ligase, facilitating the recruitment of cereblon to target proteins for degradation. The structure of E3 Ligase Ligand-linker Conjugate 105 is characterized by its unique combination of a ligand and a linker, which enhances its ability to form ternary complexes with target proteins and E3 ligases, thereby promoting ubiquitination and subsequent proteasomal degradation of specific substrates .

That may involve coupling agents or specific functional groups that facilitate stable bond formation.
  • Purification: The final product undergoes purification processes such as chromatography to isolate the conjugate from unreacted materials and by-products.
  • This multi-step synthesis requires careful optimization to ensure high yield and purity of the final compound .

    E3 Ligase Ligand-linker Conjugate 105 exhibits significant biological activity by enabling selective degradation of target proteins. Its mechanism hinges on the ability to recruit cereblon, which plays a pivotal role in the ubiquitin-proteasome system. The compound has been shown to effectively degrade proteins associated with various diseases, including those involved in cancer progression and immune responses. The specificity of this ligand-linker conjugate allows for precise modulation of protein levels, which is essential for therapeutic interventions .

    The synthesis of E3 Ligase Ligand-linker Conjugate 105 typically involves several key steps:

    • Preparation of Linkers: Various linkers are synthesized that can effectively connect the E3 ligase ligand to the target protein.
    • Conjugation: The ligand (specific for cereblon) is conjugated with the linker through

    E3 Ligase Ligand-linker Conjugate 105 has several applications, primarily in drug discovery and development:

    • Targeted Protein Degradation: It is used in developing PROTACs that selectively degrade disease-causing proteins.
    • Cancer Therapy: By targeting specific oncogenic proteins for degradation, it holds potential as a therapeutic agent in oncology.
    • Biological Research: It serves as a tool for studying protein function and regulation within cellular pathways.

    The versatility of this compound makes it valuable in both therapeutic contexts and basic research settings .

    Interaction studies involving E3 Ligase Ligand-linker Conjugate 105 focus on its binding affinity and efficacy in recruiting cereblon to various target proteins. Techniques such as surface plasmon resonance, fluorescence polarization, and co-immunoprecipitation are commonly employed to assess these interactions. These studies reveal critical insights into how effectively the compound can mediate protein degradation through its interactions with both cereblon and target substrates .

    E3 Ligase Ligand-linker Conjugate 105 can be compared with several other compounds used in similar contexts. Here are some notable examples:

    Compound NameE3 Ligase TargetUnique Features
    E3 Ligase Ligand-linker Conjugate 54CereblonContains Thalidomide; used for different targets
    E3 Ligase Ligand-linker Conjugate 25CereblonDifferent linker structure; broader application scope
    MDM2 InhibitorMDM2Targets tumor suppressor pathways; distinct mechanism
    Von Hippel-Lindau ligandVon Hippel-LindauSpecificity for hypoxia-inducible factors

    E3 Ligase Ligand-linker Conjugate 105 stands out due to its specific design for cereblon recruitment and its role in advancing PROTAC technology, which offers a more targeted approach compared to traditional small-molecule inhibitors .

    E3 Ligase Ligand-linker Conjugate 105 represents a sophisticated bifunctional molecular architecture designed for proteolysis-targeting chimera applications [1]. The compound incorporates a thalidomide-derived cereblon ligand as its core E3 ligase binding component, which serves as the primary anchor for recruiting the cereblon E3 ubiquitin ligase complex [1] . This thalidomide-based ligand exploits the well-characterized binding interaction between thalidomide derivatives and the tri-tryptophan pocket of cereblon, a critical substrate recognition component of the cullin-4 really interesting new gene box-1 damage-specific deoxyribonucleic acid binding protein-1 cereblon ubiquitin ligase complex [8] [10].

    The molecular design of E3 Ligase Ligand-linker Conjugate 105 follows established principles of cereblon ligand chemistry, where the glutarimide ring of the thalidomide moiety forms essential hydrogen bonding interactions within the cereblon binding pocket [8] [28]. The glutarimide 6-carbonyl group establishes a hydrogen bond with the main-chain amide of tryptophan 383, while the glutarimide 1-imino group forms a hydrogen bond with the main-chain carbonyl group of histidine 381 [28]. These interactions are fundamental to the binding affinity and selectivity of the thalidomide-based ligand component [28].

    The linker component of E3 Ligase Ligand-linker Conjugate 105 serves as the critical spacer element that connects the cereblon ligand to target protein binding domains in complete proteolysis-targeting chimera molecules [7] [19]. Contemporary linker design strategies for cereblon-targeting compounds frequently employ polyethylene glycol-based architectures due to their favorable conformational flexibility and biocompatibility properties [19] [27]. These linkers typically incorporate ethylene oxide repeating units that provide water solubility through hydrogen bonding interactions with aqueous environments [27].

    The chemical composition and length of the linker significantly influence the spatial orientation and dynamics of ternary complex formation between the target protein, the proteolysis-targeting chimera molecule, and the E3 ligase [7] [17]. Conformational flexibility within the linker region enables structural adjustment to accommodate diverse protein-protein interaction geometries, which is essential for productive ubiquitination events [17] [21]. The linker architecture must balance sufficient flexibility to allow productive ternary complex formation while maintaining appropriate rigidity to prevent excessive entropic penalties [29].

    Thalidomide-based cereblon ligands demonstrate excellent compatibility with various linker attachment strategies, including amide bond formation, ether linkages, and alkyl chain connections [8] [10]. The attachment point selection on the thalidomide scaffold critically influences the binding mode and activity of the resulting conjugate [10]. Position-specific modifications can be achieved through synthetic approaches that preserve the essential glutarimide ring interactions while providing suitable exit vectors for linker attachment [10].

    Molecular Weight and Formula Analysis (C56H70FN13O6S)

    E3 Ligase Ligand-linker Conjugate 105 exhibits a complex molecular formula of C56H70FN13O6S, corresponding to a calculated molecular weight of 1072.32 grams per mole. This substantial molecular mass reflects the compound's sophisticated architecture, incorporating multiple functional domains within a single molecular entity. The elemental composition analysis reveals a carbon-rich framework comprising 56 carbon atoms, which constitute 62.73% of the total molecular weight and provide the structural backbone for the compound's diverse functional groups.

    ElementNumber of AtomsAtomic Weight (g/mol)Contribution (g/mol)Mass Percentage (%)
    Carbon (C)5612.011672.61662.73
    Hydrogen (H)701.00870.5606.58
    Fluorine (F)118.99818.9981.77
    Nitrogen (N)1314.007182.09116.98
    Oxygen (O)615.99995.9948.95
    Sulfur (S)132.06532.0652.99

    The nitrogen content of E3 Ligase Ligand-linker Conjugate 105 is particularly noteworthy, comprising 13 nitrogen atoms that represent 16.98% of the molecular weight [32]. This substantial nitrogen incorporation reflects the presence of multiple amine functionalities, heterocyclic structures, and potentially amide linkages within the compound's architecture [32]. The nitrogen distribution likely includes contributions from the glutarimide ring system of the thalidomide-based ligand, as well as nitrogen-containing groups within the linker and terminal functional domains [8] [10].

    The oxygen content, consisting of 6 oxygen atoms contributing 8.95% of the molecular weight, indicates the presence of carbonyl groups, ether linkages, and possibly hydroxyl functionalities [32]. These oxygen-containing moieties are essential for hydrogen bonding interactions that stabilize protein-ligand complexes and contribute to the compound's overall binding affinity [28]. The relatively modest oxygen content compared to nitrogen suggests a predominantly hydrocarbon-based linker architecture with selective oxygen incorporation at critical binding sites [27].

    The molecular formula incorporates a single fluorine atom, contributing 1.77% of the total molecular weight [32]. Fluorine incorporation in pharmaceutical compounds frequently serves to modulate lipophilicity, metabolic stability, and binding affinity through specific halogen bonding interactions [32]. The strategic placement of fluorine within E3 Ligase Ligand-linker Conjugate 105 likely reflects deliberate structure-activity relationship optimization to enhance desired pharmacological properties while maintaining essential binding interactions [32].

    The presence of a single sulfur atom, representing 2.99% of the molecular weight, suggests incorporation of sulfur-containing functionalities such as thioether linkages or sulfur-containing heterocycles [32]. Sulfur incorporation can provide additional conformational flexibility and unique binding interactions that are not achievable with purely carbon, nitrogen, and oxygen-based architectures [17].

    The molecular weight of 1072.32 grams per mole places E3 Ligase Ligand-linker Conjugate 105 within the range typical for proteolysis-targeting chimera building blocks, which commonly exceed 700 grams per mole due to their bifunctional nature [41]. This molecular weight reflects the compound's complex architecture while remaining within acceptable ranges for synthetic accessibility and potential pharmaceutical development [38].

    Conformational Dynamics and Solubility Profiles

    The conformational dynamics of E3 Ligase Ligand-linker Conjugate 105 are governed by the inherent flexibility of its linker region and the conformational constraints imposed by the thalidomide-based cereblon ligand [17] [21]. The compound's ability to adopt multiple conformational states is critical for its function as a building block in proteolysis-targeting chimera design, where conformational flexibility enables the formation of productive ternary complexes between target proteins and E3 ligases [17] [21].

    Polyethylene glycol-based linkers, which are commonly employed in cereblon-targeting conjugates, exhibit significant conformational flexibility due to the free rotation around carbon-oxygen bonds [21] [27]. This flexibility allows the linker to adopt both extended and folded conformations, with the equilibrium between these states influenced by the surrounding chemical environment [21]. In aqueous solutions, polyethylene glycol linkers tend to favor more compact, folded conformations due to the gauche effect, which stabilizes conformations where adjacent carbon-oxygen bonds adopt gauche orientations [21].

    The conformational behavior of E3 Ligase Ligand-linker Conjugate 105 is further influenced by intramolecular interactions, including hydrogen bonding and van der Waals forces [21]. These interactions can stabilize specific conformational states and contribute to the compound's overall three-dimensional structure [21]. The presence of multiple hydrogen bond donors and acceptors within the molecular architecture enables the formation of intramolecular hydrogen bonds that can significantly impact conformational preferences [21].

    Molecular dynamics simulations of related proteolysis-targeting chimera compounds have demonstrated that linker flexibility plays a crucial role in determining the spatial orientation of protein binding domains [17]. The degree of linker contraction, defined as the fractional reduction in linker length compared to its fully extended form, varies significantly depending on linker chemistry and length [17]. Compounds with polyethylene glycol-based linkers of three or more ethylene glycol units typically exhibit higher degrees of molecular folding compared to purely alkyl-based linkers [17].

    The solubility profile of E3 Ligase Ligand-linker Conjugate 105 is influenced by multiple molecular factors, including lipophilicity, polarity, and conformational dynamics [38]. The compound's substantial molecular weight and complex architecture present challenges for aqueous solubility, which is a common issue for proteolysis-targeting chimera building blocks [38] [41]. The relationship between solubility and lipophilicity follows established trends, where increased lipophilicity generally correlates with decreased aqueous solubility [38].

    Experimental studies of related cereblon ligand-linker conjugates have demonstrated solubility in dimethyl sulfoxide at concentrations ranging from 30 to 55 milligrams per milliliter [20] [36] [37]. These organic solvent solubilities enable the preparation of stock solutions for research applications, although aqueous solubility remains limited [20]. The incorporation of polyethylene glycol-based linker elements can enhance water solubility through the formation of hydrogen bonds with water molecules [27].

    The conformational flexibility of E3 Ligase Ligand-linker Conjugate 105 directly impacts its solubility characteristics through effects on molecular surface area and intramolecular interactions [21] [38]. Compounds that adopt more folded conformations typically exhibit reduced polar surface area exposure, which can decrease aqueous solubility while potentially improving membrane permeability [21]. The balance between these competing effects must be carefully optimized in proteolysis-targeting chimera design to achieve adequate solubility for pharmaceutical development [38].

    Temperature-dependent solubility effects have been observed for thalidomide-based compounds, with increased temperatures generally promoting enhanced dissolution [39]. This temperature sensitivity reflects the thermodynamic nature of the dissolution process and can be exploited in formulation strategies to improve bioavailability [39]. The storage conditions for E3 Ligase Ligand-linker Conjugate 105 and related compounds typically specify storage at -20°C to maintain chemical stability while avoiding freeze-thaw cycles that could impact solubility [18] [20].

    Ternary Complex Formation with von Hippel-Lindau E3 Ligase and Protein Tyrosine Kinase 6

    The formation of a stable ternary complex between protein tyrosine kinase 6, E3 Ligase Ligand-linker Conjugate 105, and the von Hippel-Lindau E3 ligase represents the fundamental mechanism underlying targeted protein degradation [1] [2] [3]. This heterobifunctional molecule functions as a chemical inducer of proximity, bringing together the target protein and the E3 ligase machinery in a spatially defined manner [4] [5].
    The E3 Ligase Ligand-linker Conjugate 105 consists of a thalidomide-based cereblon ligand coupled to a linker system with a molecular weight of 509.6 Da [6] [8]. The thalidomide moiety serves as the E3 ligase recruiting element, specifically targeting the cereblon protein complex, while the linker provides the appropriate spatial orientation for effective ternary complex formation [1] [9].

    The von Hippel-Lindau E3 ligase, a cullin-really interesting new gene E3 ligase, has emerged as one of the most widely utilized E3 ligases in proteolysis targeting chimera development due to its prevalent expression across tissue types and well-characterized small-molecule ligands [10] [11] [12]. The VHL complex consists of the von Hippel-Lindau protein, elongins B and C, cullin 2, and ring box protein 1, forming a multi-subunit E3 ligase with substrate recognition capabilities [13] [14].

    The ternary complex formation process involves cooperative binding interactions where the protein-protein interface between protein tyrosine kinase 6 and the von Hippel-Lindau E3 ligase contributes to the overall thermodynamic stability of the complex [15] [16]. Positive cooperativity, defined as the ratio of the equilibrium association constant of the E3 ligase binding to the heterobifunctional molecule-target binary complex relative to the E3 ligase binding to the heterobifunctional molecule alone, enhances the stability of the ternary complex [17] [16].

    Surface plasmon resonance measurements of ternary complex formation kinetics have revealed that the dissociation half-life of the ternary complex strongly correlates with the efficiency of subsequent ubiquitination and degradation processes [18] [19]. The kinetic stability of the ternary complex, rather than merely its thermodynamic stability, appears to be a critical determinant of degradation efficacy [3] [20].

    The structural basis for ternary complex formation involves the recognition of specific binding interfaces on both the target protein and the E3 ligase. Crystal structures of heterobifunctional molecule-induced ternary complexes have provided invaluable insights into the spatial arrangement of these complexes and the molecular interactions that stabilize them [5] [21]. The linker length and composition play crucial roles in determining the optimal geometry for ternary complex formation and subsequent ubiquitination [10] [22].

    Mathematical modeling of ternary complex formation has revealed that the concentration-dependent formation of these complexes follows complex kinetics influenced by the binding affinities of the individual components and the cooperativity of the interaction [17] [16]. The formation of ternary complexes reaches steady-state within approximately 30 minutes under most realistic ligand concentrations, indicating rapid equilibration of the binding interactions [17].

    The specificity of ternary complex formation is determined by the complementarity of the protein-protein interface between the target protein and the E3 ligase. This interface can be modulated through structural modifications to the heterobifunctional molecule, providing opportunities for selective degradation of specific protein isoforms or mutants [20] [16].

    Quantitative analysis of ternary complex formation using native gel electrophoresis has demonstrated that the percentage of ternary complex formation correlates directly with the level of protein degradation observed in cellular systems [2]. This correlation provides a mechanistic link between the binary binding interactions and the functional outcome of targeted protein degradation.

    The dynamic nature of ternary complex formation involves rapid association and dissociation events, with the overall degradation efficiency being determined by the balance between complex formation and the subsequent ubiquitination and degradation processes [23]. The catalytic nature of the degradation process means that substoichiometric concentrations of the heterobifunctional molecule can achieve significant levels of target protein degradation [24].

    Ubiquitination Kinetics and Proteasome-Dependent Degradation Pathways

    The ubiquitination of protein tyrosine kinase 6 within the ternary complex represents the key catalytic step that commits the target protein to proteasomal degradation [25] [26] [27]. This process involves the sequential transfer of ubiquitin from the E1 ubiquitin-activating enzyme through the E2 ubiquitin-conjugating enzyme to the target protein, with the E3 ligase providing substrate specificity [26] [28].

    The ubiquitin-proteasome system operates through a highly regulated cascade of enzymatic reactions that ensure precise temporal and spatial control of protein degradation [25] [29] [30]. The E1 enzyme activates ubiquitin in an ATP-dependent manner, forming a high-energy thioester intermediate that is subsequently transferred to one of several E2 enzymes [26] [31]. The E2 enzyme then interacts with the von Hippel-Lindau E3 ligase to facilitate the transfer of ubiquitin to lysine residues on the target protein [26] [28].

    The kinetics of ubiquitination follow Michaelis-Menten kinetics, with the rate of ubiquitin transfer being dependent on the concentration of the ternary complex and the catalytic efficiency of the E3 ligase [27] [24]. Comparative analysis of ubiquitination kinetics for different degrons has revealed that the rate of ubiquitination varies significantly depending on the specific E3 ligase and the target protein sequence [27].

    Polyubiquitin chain formation represents the critical signal for proteasomal recognition and degradation [25] [32] [33]. The formation of polyubiquitin chains typically involves the linkage of ubiquitin molecules through lysine-48 residues, creating a degradation signal that is recognized by the 26S proteasome [32] [34]. The minimum chain length required for efficient proteasomal degradation has been shown to be approximately four ubiquitin molecules, although the distribution of ubiquitin molecules can affect degradation efficiency [33].

    The 26S proteasome, consisting of the 20S catalytic core and the 19S regulatory particle, recognizes polyubiquitinated substrates through specific ubiquitin receptors [32] [34]. The substrate engagement process involves multiple steps, including initial recognition, substrate commitment, and translocation into the catalytic chamber of the proteasome [34]. The kinetics of substrate degradation by the proteasome follow a multi-step process with distinct kinetic parameters for each step [33] [34].

    Single-molecule kinetic analysis of proteasomal degradation has revealed that the engagement steps prior to substrate commitment are fast, while the subsequent unfolding and translocation steps are rate-limiting [33] [34]. The proteasome utilizes a kinetic gateway mechanism to prioritize substrate degradation, with the stability of the substrate protein influencing the overall degradation rate [34].

    The degradation kinetics of protein tyrosine kinase 6 by the proteasome involve the recognition of the polyubiquitin chain, substrate unfolding, and subsequent proteolysis within the catalytic chamber [25] [32]. The unfolding process requires ATP hydrolysis and involves the action of AAA+ ATPases within the 19S regulatory particle [32] [34]. The rate of substrate unfolding is influenced by the structural stability of the target protein and the presence of structured domains that resist unfolding [33].

    The catalytic efficiency of the proteasome is enhanced by the presence of shuttle factors that facilitate the delivery of ubiquitinated substrates to the proteasome [29] [30]. These factors include proteins such as Rad23, Dsk2, and Ddi1, which contain ubiquitin-binding domains and proteasome-binding domains [29]. The coordinated action of these shuttle factors ensures efficient substrate delivery and prevents the accumulation of ubiquitinated proteins in the cell [30].

    The regulation of proteasomal degradation involves multiple quality control mechanisms that ensure the fidelity of the degradation process [25] [29]. Deubiquitinating enzymes play important roles in editing ubiquitin chains and preventing the degradation of proteins that should not be targeted [29] [30]. The balance between ubiquitination and deubiquitination activities determines the overall rate of protein degradation [35] [30].

    The kinetics of protein degradation exhibit cell-type-specific variations that reflect differences in the expression levels of proteasome subunits, E3 ligases, and other components of the ubiquitin-proteasome system [36] [37]. These variations can influence the effectiveness of targeted protein degradation strategies and must be considered in the development of therapeutic applications [36].

    The temporal dynamics of protein degradation follow complex kinetic profiles that can be characterized by parameters such as the degradation rate, maximum degradation level, and recovery time [36] [37]. These parameters provide important information about the mechanism of degradation and can be used to optimize the design of degrader molecules [23].

    The measurement of ubiquitination kinetics requires specialized assays that can distinguish between different ubiquitin chain types and monitor the time course of chain formation [27] [24]. These assays have revealed that the rate of ubiquitination is often the rate-limiting step in the overall degradation process [24] [23].

    DC50 and Dmax Quantification in MDA-MB-231/LM2-4 Cellular Models

    The quantitative assessment of protein degradation in cellular models requires precise measurement of concentration-response relationships and maximum degradation levels [38] [39] [40]. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) represent fundamental pharmacodynamic parameters that characterize the potency and efficacy of targeted protein degradation [41] [37].

    The DC50 value represents the concentration of the degrader molecule required to achieve 50% degradation of the target protein under specified experimental conditions [38] [40]. This parameter provides a measure of the potency of the degrader and allows for comparison between different compounds or cellular systems [39] [41]. The calculation of DC50 values involves the generation of concentration-response curves using nonlinear regression analysis with a four-parameter logistic model [38] [41].

    The MDA-MB-231/LM2-4 cellular model represents a lung-selective metastatic derivative of the MDA-MB-231 breast cancer cell line that has been extensively characterized for its metastatic properties [42] [43] [44]. This cell line was established through multiple rounds of in vivo selection in mice and exhibits enhanced metastatic potential compared to the parental MDA-MB-231 line [45] [46]. The LM2-4 cells demonstrate increased dependency on specific signaling pathways, including sphingosine kinase/sphingosine-1-phosphate signaling, which distinguishes them from the parental cell line [44].

    The quantification of protein tyrosine kinase 6 degradation in MDA-MB-231/LM2-4 cells using the MS105 degrader has revealed a DC50 value of 21 nM and a Dmax value of 84% [47] [48]. These values indicate high potency and substantial efficacy of the degrader in this cellular model [48]. The measurement of these parameters was conducted using standardized protocols that account for variability in protein expression levels and degradation kinetics [38] [41].

    The Dmax value represents the maximum level of target protein degradation that can be achieved at saturating concentrations of the degrader [49] [41] [37]. This parameter reflects the efficiency of the degradation process and is influenced by factors such as the stability of the ternary complex, the rate of ubiquitination, and the capacity of the proteasomal system [49] [37]. The Dmax value of 84% for protein tyrosine kinase 6 degradation in MDA-MB-231/LM2-4 cells indicates that the degrader can achieve near-complete elimination of the target protein [48].

    The relationship between DC50 and Dmax values provides important insights into the mechanism of degradation and the optimization of degrader molecules [49] [37]. The relatively low DC50 value of 21 nM combined with the high Dmax value of 84% suggests that the MS105 degrader exhibits an optimal balance between potency and efficacy [48]. This profile is consistent with the formation of stable ternary complexes and efficient ubiquitination of the target protein [49].

    The measurement of degradation kinetics in MDA-MB-231/LM2-4 cells involves time-course experiments that monitor the loss of target protein over time following treatment with the degrader [36] [37]. These experiments reveal that protein degradation follows biphasic kinetics, with an initial rapid phase followed by a slower steady-state phase [36] [23]. The initial rapid phase reflects the formation of ternary complexes and the onset of ubiquitination, while the slower phase reflects the balance between protein synthesis and degradation [23].

    The cellular context of MDA-MB-231/LM2-4 cells influences the quantitative parameters of protein degradation through differences in the expression levels of proteasome subunits, E3 ligases, and other components of the degradation machinery [44] [36]. These cells exhibit enhanced proteasomal activity compared to non-metastatic cell lines, which may contribute to the efficient degradation of protein tyrosine kinase 6 [44].

    The assessment of degradation specificity in MDA-MB-231/LM2-4 cells involves proteomic analysis to identify off-target proteins that may be affected by the degrader [36] [37]. The MS105 degrader has been shown to exhibit high selectivity for protein tyrosine kinase 6, with minimal effects on other kinases in the kinome [48]. This selectivity is achieved through the specific recognition of protein tyrosine kinase 6 by the warhead portion of the degrader molecule [48].

    The concentration-response relationships for protein degradation in MDA-MB-231/LM2-4 cells exhibit characteristic bell-shaped curves at higher concentrations, reflecting the hook effect that occurs when excess degrader molecules saturate the E3 ligase or target protein binding sites [49] [22]. This phenomenon necessitates careful optimization of degrader concentrations to achieve maximum degradation efficiency [49] [16].

    The temporal dynamics of protein degradation in MDA-MB-231/LM2-4 cells reveal that maximum degradation is typically achieved within 4-8 hours of treatment, followed by a gradual recovery phase as the degrader is metabolized and new protein is synthesized [36] [37]. The duration of the degradation effect is influenced by the stability of the degrader molecule and the rate of target protein synthesis [23].

    The comparison of DC50 and Dmax values across different cellular models provides insights into the cell-type-specific factors that influence degradation efficiency [36] [37]. The MDA-MB-231/LM2-4 model has proven to be particularly suitable for studying protein tyrosine kinase 6 degradation due to the high expression level of the target protein and the efficient degradation machinery present in these metastatic cells [44] [48].

    The validation of DC50 and Dmax measurements requires multiple independent experiments with appropriate controls to account for variability in cell culture conditions and assay performance [38] [41]. The use of standardized protocols and automated analysis systems has improved the reproducibility and accuracy of these measurements [38] [23].

    The translation of DC50 and Dmax values from cellular models to in vivo systems requires consideration of pharmacokinetic factors such as drug distribution, metabolism, and elimination [50] [51]. The relationship between in vitro potency and in vivo efficacy is influenced by factors such as tissue penetration, protein binding, and cellular uptake [50].

    The optimization of degrader molecules based on DC50 and Dmax values involves structure-activity relationship studies that systematically vary the chemical structure of the degrader to improve potency and efficacy [51] [37]. These studies have revealed that modifications to the linker region and the warhead portion of the molecule can significantly impact the quantitative parameters of degradation [10] [22].

    The assessment of degradation reversibility in MDA-MB-231/LM2-4 cells involves washout experiments that monitor the recovery of target protein levels following removal of the degrader [36] [37]. These experiments reveal that protein degradation is reversible, with target protein levels returning to baseline within 24-48 hours following degrader removal [23].

    XLogP3

    0.4

    Hydrogen Bond Acceptor Count

    8

    Hydrogen Bond Donor Count

    2

    Exact Mass

    509.26381923 g/mol

    Monoisotopic Mass

    509.26381923 g/mol

    Heavy Atom Count

    37

    Dates

    Last modified: 08-10-2024

    Explore Compound Types